molecular formula C24H25F3N6O4S B12420391 Plk1-IN-4

Plk1-IN-4

Cat. No.: B12420391
M. Wt: 550.6 g/mol
InChI Key: INSBBZOXHUDXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plk1-IN-4 is a small molecule inhibitor specifically targeting polo-like kinase 1 (PLK1), a serine/threonine protein kinase. PLK1 plays a crucial role in various stages of mitosis, including G2/M transition, mitotic entry, and cytokinesis. Overexpression of PLK1 has been observed in several types of cancer, making it a significant target for anticancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Plk1-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Plk1-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Plk1-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

Plk1-IN-4 exerts its effects by specifically binding to the ATP-binding site of PLK1, thereby inhibiting its kinase activity. This inhibition disrupts the normal function of PLK1 in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the G2/M checkpoint, DNA damage response, and mitotic spindle assembly .

Properties

Molecular Formula

C24H25F3N6O4S

Molecular Weight

550.6 g/mol

IUPAC Name

methyl 3-[[2-[[1-[2-(dimethylamino)acetyl]-5-methoxy-2,3-dihydroindol-6-yl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C24H25F3N6O4S/c1-32(2)12-19(34)33-7-5-13-9-18(36-3)16(10-17(13)33)30-23-28-11-14(24(25,26)27)21(31-23)29-15-6-8-38-20(15)22(35)37-4/h6,8-11H,5,7,12H2,1-4H3,(H2,28,29,30,31)

InChI Key

INSBBZOXHUDXOP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)N1CCC2=CC(=C(C=C21)NC3=NC=C(C(=N3)NC4=C(SC=C4)C(=O)OC)C(F)(F)F)OC

Origin of Product

United States

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